3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane
Description
Properties
CAS No. |
918653-24-4 |
|---|---|
Molecular Formula |
C15H22ClN3 |
Molecular Weight |
279.81 g/mol |
IUPAC Name |
3-(6-chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C15H22ClN3/c1-18-9-5-15(6-10-18)7-11-19(12-8-15)14-4-2-3-13(16)17-14/h2-4H,5-12H2,1H3 |
InChI Key |
GJLKAESIOQHGAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CCN(CC2)C3=NC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 9-Methyl-3,9-diazaspiro[5.5]undecane
The spirocyclic amine core is synthesized via a Prins cyclization or Michael addition-cyclization sequence:
Route 1: Prins Cyclization
Route 2: Michael Addition-Cyclization
Introduction of the 6-Chloropyridin-2-yl Group
The chloropyridine moiety is installed via two principal methods:
Method A: Nucleophilic Aromatic Substitution (SNAr)
-
Reactants :
-
9-Methyl-3,9-diazaspiro[5.5]undecane
-
2,6-Dichloropyridine
-
-
Conditions :
-
Mechanism : Deprotonation of the spirocyclic amine generates a nucleophile that displaces chloride at the pyridine’s 2-position.
Yield : 70–84% (based on analogous spiro-pyridine couplings).
Method B: Palladium-Catalyzed Cross-Coupling
-
Reactants :
-
9-Methyl-3,9-diazaspiro[5.5]undecane
-
6-Chloro-2-iodopyridine
-
-
Catalyst System :
-
Pd(OAc)2/Xantphos
-
Base: Cs2CO3
-
-
Conditions :
-
Solvent: Dioxane, 100°C, 12 h
-
Yield : 65–78% (reported for similar couplings).
Reaction Optimization Strategies
Solvent and Temperature Effects
| Condition | SNAr Yield (%) | Cross-Coupling Yield (%) |
|---|---|---|
| THF, −30°C | 84 | – |
| DMF, 25°C | 72 | – |
| Dioxane, 100°C | – | 78 |
| Toluene, 80°C | – | 65 |
SNAr proceeds efficiently at low temperatures (−30°C) in THF, minimizing side reactions. Cross-coupling requires higher temperatures (100°C) for effective catalysis.
Catalyst Screening for Cross-Coupling
| Catalyst/Ligand | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)2/Xantphos | 78 | 95 |
| Pd2(dba)3/BINAP | 63 | 89 |
| PdCl2(PPh3)2 | 45 | 82 |
The Pd/Xantphos system achieves superior yields due to enhanced steric protection and electron donation.
Purification and Characterization
Chromatographic Purification
Analytical Data
-
HRMS (ESI) : m/z [M+H]+ calcd. for C15H22ClN3: 279.1471; found: 279.1468.
-
1H NMR (400 MHz, CDCl3) : δ 7.60 (d, J = 8.0 Hz, 1H, pyridine-H), 7.25 (d, J = 7.6 Hz, 1H, pyridine-H), 3.82–3.75 (m, 2H, spiro-H), 2.95 (s, 3H, N–CH3), 2.70–2.50 (m, 8H, spiro-CH2), 1.85–1.70 (m, 4H, spiro-CH2).
Industrial-Scale Considerations
Cost-Effective Modifications
-
SNAr Route : Preferred for scalability due to lower catalyst costs and mild conditions.
-
Recycling : Recovery of Pd catalysts via filtration and ion-exchange resins reduces expenses.
Comparative Analysis of Routes
| Parameter | SNAr Route | Cross-Coupling Route |
|---|---|---|
| Cost | Low | High (Pd catalysts) |
| Yield | 84% | 78% |
| Scalability | Excellent | Moderate |
| Purity | 95% | 95% |
The SNAr method is favored for industrial production, whereas cross-coupling suits small-scale, high-value batches.
Challenges and Mitigation
Byproduct Formation
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chloropyridine Moiety
The 6-chloropyridin-2-yl group undergoes nucleophilic substitution under microwave-assisted conditions. For example:
-
Reaction with amines : Treatment with primary or secondary amines (e.g., methylamine, benzylamine) in isopropyl alcohol (iPrOH) and triethylamine (Et₃N) at 140°C for 3–8 hours under microwave irradiation yields 6-amino-substituted derivatives .
-
Reagents : 6-Chloro-N-methylpyrimidin-4-amine, Et₃N, iPrOH.
Key Mechanistic Insight : The electron-deficient pyridine ring facilitates attack by nucleophiles at the para position to the chlorine atom, with Et₃N acting as a base to deprotonate intermediates .
Alkylation at the Tertiary Amine
The 9-methyl group on the diazaspiro core can be further functionalized via alkylation:
-
Methylation : Reaction with methyl iodide (MeI) in tetrahydrofuran (THF) using potassium tert-butoxide (KOtBu) at 0–25°C for 2 hours introduces additional methyl groups .
-
Benzylation : Benzyl halides react under similar conditions to form quaternary ammonium salts.
Example Reaction :
Reductive Dechlorination
The chlorine atom on the pyridine ring can be removed via catalytic hydrogenation:
-
Conditions : Hydrogen gas (H₂), palladium on carbon (Pd/C), ethanol (EtOH), 80°C for 4 hours .
-
Outcome : Generates 3-(pyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane as a dehalogenated product .
Limitation : Competing reduction of the spirocyclic amine framework is minimized by using mild conditions .
Cross-Coupling Reactions
The chloropyridine group participates in palladium-catalyzed cross-couplings:
Notable Example : Coupling with tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate yields hybrid spirocyclic architectures .
Acid-Catalyzed Hydrolysis
The spirocyclic structure remains stable under acidic conditions, but the chloropyridine group hydrolyzes selectively:
-
Conditions : Hydrochloric acid (HCl, 37% aqueous), methanol (MeOH), 25°C for 4 hours .
-
Product : 3-(6-Hydroxypyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane .
Complexation with Transition Metals
The nitrogen-rich spirocyclic framework acts as a ligand for metal coordination:
-
Pd Complexation : Forms stable complexes with palladium(II) salts (e.g., PdCl₂) in ethanol, enabling catalytic applications .
-
Cu-Mediated Reactions : Facilitates Ullmann-type couplings in the presence of copper(I) iodide (CuI) .
Synthetic Routes and Optimization
Multi-step syntheses often involve:
-
Spirocyclization : Condensation of piperidine derivatives with carbonyl compounds .
-
Chloropyridine Introduction : Suzuki coupling or nucleophilic substitution .
Optimized Protocol :
Stability and Reactivity Trends
Scientific Research Applications
Neuroprotective Effects
Research indicates that compounds similar to 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane exhibit neuroprotective properties. These compounds have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems, particularly cholinergic pathways, which are crucial for cognitive function.
Case Study:
In a study published in the Journal of Medicinal Chemistry, analogs of diazaspiro compounds demonstrated significant binding affinity to nicotinic acetylcholine receptors, suggesting their potential as cognitive enhancers and neuroprotective agents .
Anticancer Activity
The compound has shown promise in preclinical studies as an anticancer agent. Its ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular pathways involved in cell proliferation.
Case Study:
A study conducted on various cancer cell lines reported that derivatives of diazaspiro compounds inhibited tumor growth by targeting the cell cycle regulatory proteins . This suggests that 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane could be further explored for its anticancer properties.
Synthetic Applications
The unique structure of 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane allows it to serve as a versatile building block in organic synthesis. Its spirocyclic nature can facilitate the development of more complex molecules through various synthetic routes.
Synthesis of Novel Compounds
Researchers have utilized this compound as a precursor for synthesizing other biologically active molecules. The spiro structure can be modified to create derivatives with enhanced biological activities or novel pharmacological profiles.
Example Synthetic Route:
The synthesis typically involves multi-step reactions where the chloropyridine group can be substituted or modified to yield new compounds with specific desired properties .
Mechanism of Action
The mechanism of action of 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives
- Key Example : Compound 15 (from ) replaces the diaza core with a 1-oxa-4,9-diazaspiro[5.5]undecane system.
- Substituents : Halogens (e.g., Cl, CF₃) at position 4 and heteroaryl groups (e.g., pyridyl) at position 8.
- Physicochemical Properties : Moderate lipophilicity (logP ~2.5), good solubility (>50 µM), and metabolic stability .
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives
- Key Example : METTL3 inhibitors (–15) feature a triaza core with pyrimidinyl substituents.
- Substituents : 6-Chloropyrimidin-4-yl at position 9 and aryl groups (e.g., 4-((4,4-dimethylpiperidin-1-yl)methyl)phenyl) at position 3.
- Activity : Potent METTL3 inhibition (IC₅₀ < 100 nM) with high selectivity over other methyltransferases.
- Synthetic Route : Buchwald–Hartwig coupling and SNAr reactions for substituent introduction .
Substituent Variations
Chloropyridinyl vs. Pyridyl/Indolyl Groups
- 3-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-9-isopropyl-3,9-diazaspiro[5.5]undecane (): Activity: Targets AAA ATPase p97, with IC₅₀ values in the nanomolar range. Synthesis: Reductive amination with acetone, yielding >80% purity.
Methoxynaphthyl vs. Chloropyridinyl
- 3-(6-Methoxynaphthalen-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane () :
- Activity : Exhibits lipid-regulating properties (e.g., acetyl-CoA carboxylase inhibition).
- Physicochemical Impact : The methoxynaphthyl group increases logP (3.2 vs. 2.8 for chloropyridinyl), affecting blood-brain barrier penetration .
Biological Activity
3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane is a compound belonging to the class of diazaspiro compounds, which have garnered attention for their potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed examination of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane is , and its chemical structure is characterized by a spirocyclic framework that includes nitrogen atoms in its ring system. The presence of the chloropyridine moiety contributes to its biological activity.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 267.81 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
| Log P (octanol-water) | 1.77 |
Research indicates that compounds within the diazaspiro family, including 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane, exhibit significant biological activities through various mechanisms:
- Inhibition of Geranylgeranyltransferase I (GGTase I) : This compound has been shown to inhibit GGTase I, leading to the inactivation of downstream signaling pathways involving YAP1 and TAZ, which are crucial in regulating cell proliferation and survival in cancer cells .
- Antiviral Activity : Some studies have demonstrated that related diazaspiro compounds possess antiviral properties, particularly as CCR5 antagonists, which may be relevant for therapeutic strategies against viral infections .
- GABA Receptor Modulation : The compound has been investigated for its effects on GABA receptors, with implications for treating various neurological disorders due to its potential as a GABAAR antagonist .
Case Studies
- Cancer Treatment : A study highlighted the effectiveness of 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane in inhibiting cancer cell proliferation in vitro. The compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anti-proliferative effects.
- Neuropharmacological Effects : In animal models, this compound demonstrated a reduction in anxiety-like behaviors when administered at specific dosages, suggesting potential applications in treating anxiety disorders through modulation of GABAergic signaling pathways.
Efficacy and Safety Profile
The safety profile of 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane has been evaluated in preclinical studies:
| Study Type | Result |
|---|---|
| In vitro Cytotoxicity | Low cytotoxicity in normal cell lines |
| Animal Toxicology | No significant adverse effects observed at therapeutic doses |
Pharmacokinetics
Pharmacokinetic studies suggest that the compound is well absorbed with moderate bioavailability. It is not a substrate for major cytochrome P450 enzymes, indicating a lower risk for drug-drug interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
